
Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyridine derivatives This compound is characterized by the presence of a benzyl group, a fluorine atom, and a carboxylate ester group attached to the tetrahydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the formation of the tetrahydropyridine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyridine intermediate.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
相似化合物的比较
Similar Compounds
- Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- Ethyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Uniqueness
Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.
属性
分子式 |
C14H16FNO2 |
|---|---|
分子量 |
249.28 g/mol |
IUPAC 名称 |
methyl 1-benzyl-5-fluoro-3,6-dihydro-2H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H16FNO2/c1-18-14(17)12-7-8-16(10-13(12)15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI 键 |
WIRZSIGBHNPECP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


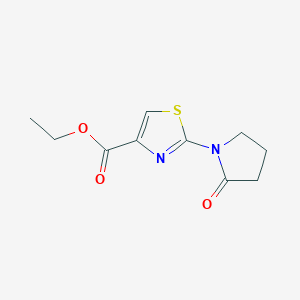
![7,7'-Dichloro-2,2'-bithieno[3,2-b]pyridine](/img/structure/B13694856.png)
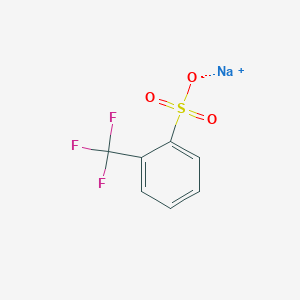
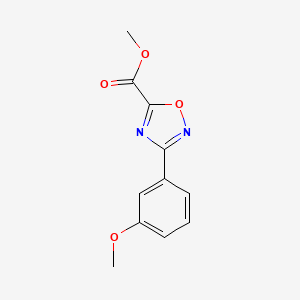
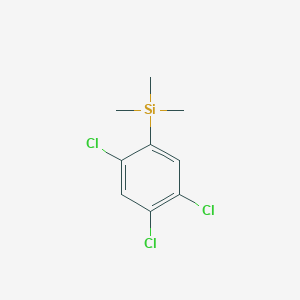

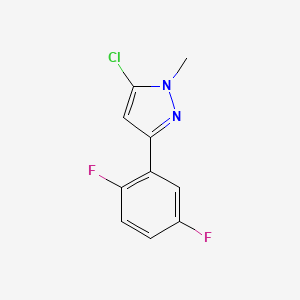
![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)
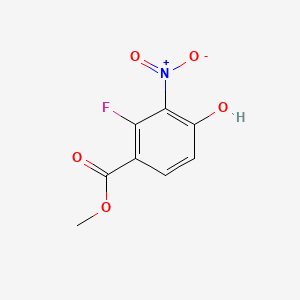



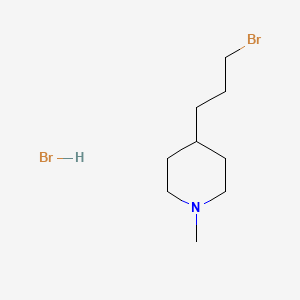
![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)
